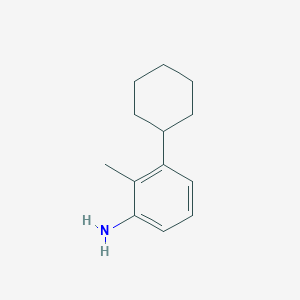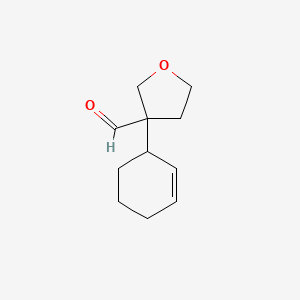
3-Hydroxyazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyazetidine-3-carboxamide is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a carboxamide group attached. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyazetidine-3-carboxamide can be achieved through various methods. One common approach involves the hydrogenation of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide using 20 wt% palladium hydroxide on carbon in methanol at 40 psi . Another method includes the photochemical flow synthesis of 3-hydroxyazetidines via a Norrish-Yang cyclization of a simple acyclic 2-amino ketone precursor .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of photochemical flow synthesis suggests potential for industrial applications. The high reproducibility and short residence times of the flow process enable easy scaling of the transformation, allowing access to these valuable chemical entities at synthetically useful multi-gram scales .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyazetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be hydrogenated using palladium hydroxide on carbon .
Common Reagents and Conditions:
Reduction: Hydrogenation using palladium hydroxide on carbon in methanol.
Substitution: The compound can undergo substitution reactions, although detailed conditions are not extensively covered in the literature.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide yields this compound .
Scientific Research Applications
3-Hydroxyazetidine-3-carboxamide has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-Hydroxyazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
- 1-Butyl-3-hydroxyazetidine-3-carboxylic acid
- 2-(1-Butyl-3-hydroxypyrrolidin-3-yl)acetic acid
Comparison: Compared to similar compounds, 3-Hydroxyazetidine-3-carboxamide stands out due to its unique structural features, including the presence of both a hydroxyl group and a carboxamide group on the azetidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
3-hydroxyazetidine-3-carboxamide |
InChI |
InChI=1S/C4H8N2O2/c5-3(7)4(8)1-6-2-4/h6,8H,1-2H2,(H2,5,7) |
InChI Key |
LZWGHYSWPAKPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13258568.png)
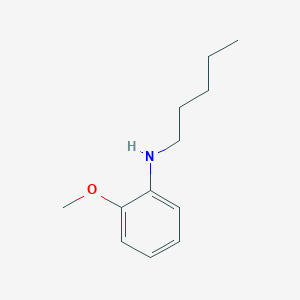
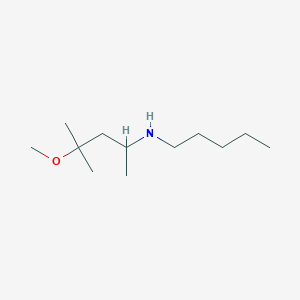
![N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)
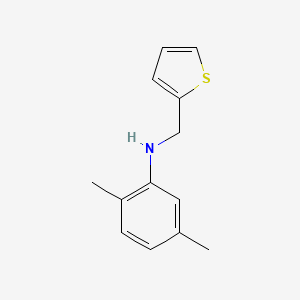
![Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate](/img/structure/B13258603.png)

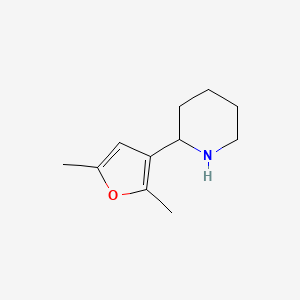
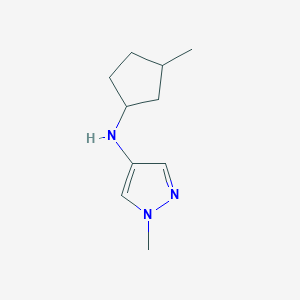
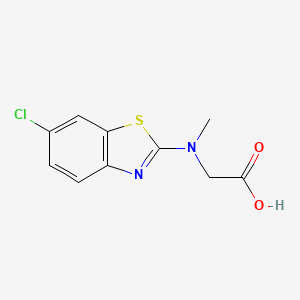
![3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258626.png)
